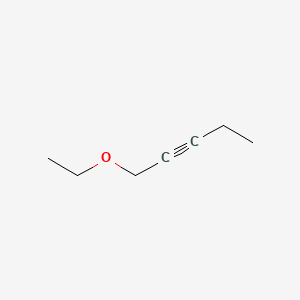

1-Ethoxypent-2-yne

Übersicht

Beschreibung

1-Ethoxypent-2-yne is a chemical compound that belongs to the class of alkynes. It is a colorless liquid that is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties of Chalcone Derivatives

- A study focused on the nonlinear optical properties of chalcone derivatives, including theoretical calculations and experimental results. These properties are significant for applications in photonics and optoelectronics. Although not directly involving 1-Ethoxypent-2-yne, the study provides insights into the field of advanced materials where similar compounds might be used (Mathew et al., 2019).

Bioactive Compounds from Deep-Sea-Derived Fungi

- Research on deep-sea-derived fungus Penicillium thomii led to the isolation of various compounds, indicating the potential of marine-derived materials in drug discovery and biotechnology. This study highlights the exploration of unique environments for novel compounds, a context where 1-Ethoxypent-2-yne derivatives might be relevant (Cheng et al., 2020).

Development of Synthetic Methodologies

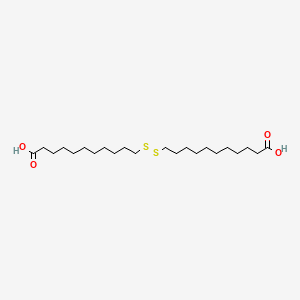

- A method for introducing a 1,3-dithiolan-2-yl group into active methylene compounds was investigated, demonstrating the ongoing development of novel synthetic approaches in chemistry. This research could be relevant to the synthesis or modification of compounds like 1-Ethoxypent-2-yne (Tanimoto et al., 1978).

Ene-Like Reaction Development

- The study focused on a catalytic ene-like reaction, which is crucial in synthetic chemistry for creating complex molecules. Such research can pave the way for more efficient synthesis of various organic compounds, potentially including derivatives of 1-Ethoxypent-2-yne (Ciufolini et al., 1997).

Organocopper(I) Mediated Synthesis

- Research on the use of Ethoxyacetylene for the synthesis of 1,4-diketones via organocopper(I) species indicates its utility in creating important chemical structures, relevant in pharmaceutical and materials science (Wijkens & Vermeer, 1986).

Oligonucleotide Synthesis

- The synthesis of oligoribonucleotides using specific nucleosides is an example of advanced chemical processes where compounds similar to 1-Ethoxypent-2-yne might be used, particularly in the field of genetic engineering and molecular biology (Takaku et al., 1987).

Metal-Ion Sensing Probe

- A study on a fluorene-based probe sensitive to Zn2+ ions with efficient two-photon absorption demonstrates the application of complex organic molecules in sensing technologies, an area where derivatives of 1-Ethoxypent-2-yne could be relevant (Belfield et al., 2010).

Shrinkage-Reducing Admixture for Cement

- Research on synthesizing a shrinkage-reducing admixture for cementitious materials through ethoxylation process shows the broader application of ethoxy compounds in material science and construction (Rong-bing & Jian, 2005).

Enzymatic Resolution of Alcohols

- A study on the enzymatic resolution of alcohols using nonharmful acyl donors, including 1-ethoxyvinyl esters, indicates the role of such compounds in pharmaceutical synthesis and biocatalysis (Kita et al., 2000).

Eigenschaften

IUPAC Name |

1-ethoxypent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7-8-4-2/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJRAKLNHAXUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570701 | |

| Record name | 1-Ethoxypent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxypent-2-yne | |

CAS RN |

20635-10-3 | |

| Record name | 1-Ethoxypent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

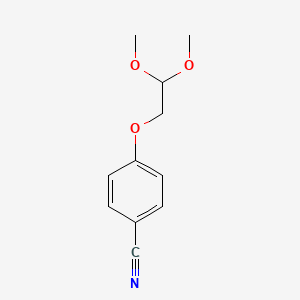

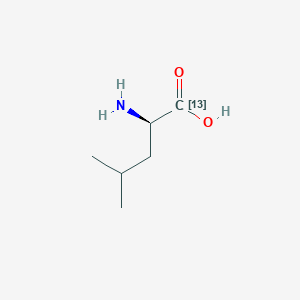

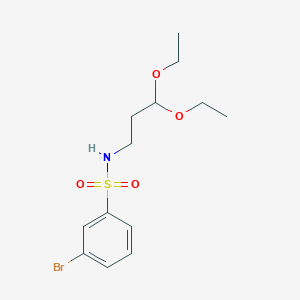

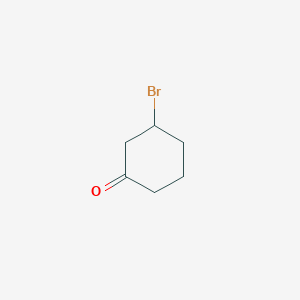

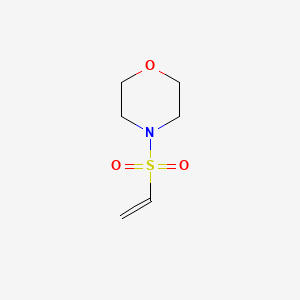

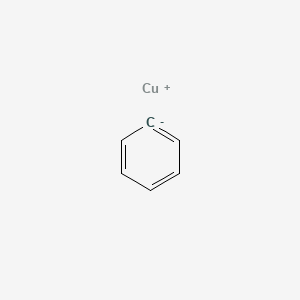

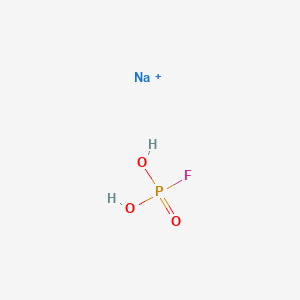

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)

![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)